Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate
CAS No.:
Cat. No.: VC13515959
Molecular Formula: C11H11F4NO2
Molecular Weight: 265.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F4NO2 |
|---|---|
| Molecular Weight | 265.20 g/mol |
| IUPAC Name | methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-8(12)7(4-6)11(13,14)15/h2-4,9H,5,16H2,1H3 |
| Standard InChI Key | AMPVMVUUZWKQNP-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate (IUPAC name: methyl (2R)-2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate) features a chiral center at the second carbon atom, conferring stereochemical specificity critical to its biological interactions . The molecular formula C₁₁H₁₁F₄NO₂ and a molecular weight of 265.20 g/mol underscore its moderate complexity . Key structural elements include:
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A phenyl ring substituted with fluorine at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position.
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An amino group (-NH₂) and a methyl ester (-COOCH₃) moiety on the propanoate backbone.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₄NO₂ |
| Molecular Weight | 265.20 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Lipophilicity) | Estimated ~2.5–3.0 |
The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the fluorine atom contributes to electronic effects, stabilizing molecular interactions.
Synthesis and Production
Industrial synthesis of this compound involves multi-step organic reactions optimized for yield and purity. While proprietary methods dominate commercial production, general pathways include:
Key Synthetic Steps
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Starting Material Preparation: 4-Fluoro-3-(trifluoromethyl)benzaldehyde or analogous precursors are functionalized to introduce reactive sites.
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Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.
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Esterification: Reaction with methanol under acidic or enzymatic conditions to form the methyl ester.
Industrial protocols prioritize catalytic efficiency and green chemistry principles, though specific details remain confidential .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s fluorinated aromatic system makes it a valuable precursor in drug discovery, particularly for molecules targeting:
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Central Nervous System (CNS) Disorders: Enhanced blood-brain barrier penetration due to lipophilicity.
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Antimicrobial Agents: Fluorine’s electronegativity disrupts microbial enzyme function.
Material Science
Incorporation into liquid crystals and polymers leverages its thermal stability and electronic properties.
Biochemical Studies
As a fluorinated amino acid analog, it probes enzyme-substrate interactions, elucidating mechanisms of amino acid transporters.
| Hazard Category | Precautionary Measures |
|---|---|
| Acute Toxicity | Avoid inhalation/ingestion |
| Environmental Impact | Dispose via certified methods |
| Supplier | Location | Purity Grade |
|---|---|---|
| NetChem, Inc. | United States | Research |
Future Perspectives
Advances in asymmetric synthesis could streamline production, while computational modeling may reveal novel biological targets. Collaboration between academia and industry will be pivotal in unlocking its full potential.
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